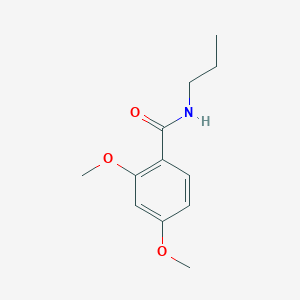![molecular formula C18H16FNO5 B12462862 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is a synthetic organic compound that features a unique combination of a fluoro-substituted isoindole core and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would be derivatives where the fluoro group is replaced by the nucleophile.
Scientific Research Applications
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: It can be used to study the effects of fluoro-substituted isoindoles on biological systems.
Chemical Biology: The compound can serve as a probe to investigate the role of trimethoxyphenyl groups in biological activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A natural product that also binds to the colchicine binding site on tubulin.
Combretastatin: A synthetic compound with a similar mechanism of action.
Podophyllotoxin: Another natural product that inhibits tubulin polymerization.
Uniqueness
5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione is unique due to the presence of both a fluoro group and a trimethoxyphenyl group, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C18H16FNO5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
5-fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16FNO5/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-20-17(21)12-5-4-11(19)8-13(12)18(20)22/h4-8H,9H2,1-3H3 |
InChI Key |
MDNYDLMRUDRDCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


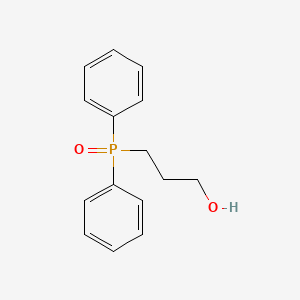
![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
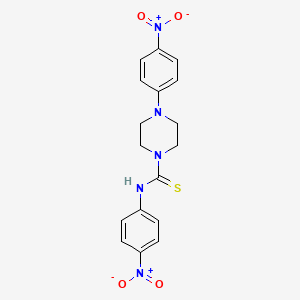
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
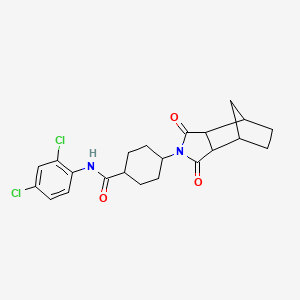
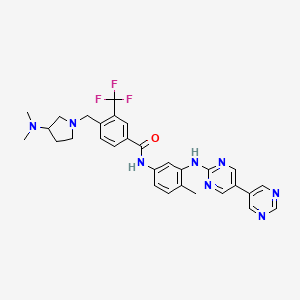
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
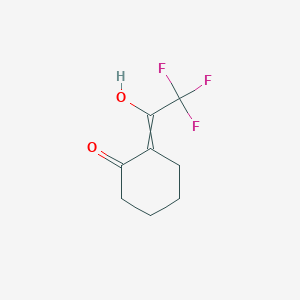
![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
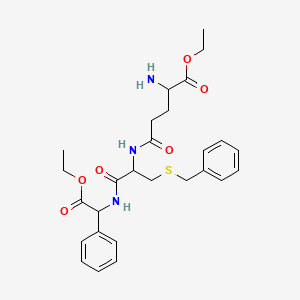
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
